tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate

Catalog No.
S3608539
CAS No.
1272955-38-0
M.F
C9H17NO3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate

CAS Number

1272955-38-0

Product Name

tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate

IUPAC Name

tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)6-10-4-7(11)5-10/h7,11H,4-6H2,1-3H3

InChI Key

LNLZHCOMTQAYAD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CN1CC(C1)O

Canonical SMILES

CC(C)(C)OC(=O)CN1CC(C1)O

tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate is a chemical compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol. It is characterized by the presence of a tert-butyl group and a hydroxyazetidine moiety, which contributes to its unique chemical properties and potential applications in various fields. The compound is identified by the CAS number 1272955-38-0, and it has garnered attention due to its structural features that may influence its biological activity and reactivity in

Due to the functional groups present in its structure. Common reactions include:

  • Esterification: The acetate group can undergo hydrolysis in the presence of water or alcohols, leading to the formation of corresponding acids and alcohols.
  • Nucleophilic Substitution: The hydroxyazetidine portion can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Dehydration Reactions: Under acidic conditions, the hydroxy group may facilitate dehydration, leading to the formation of double bonds or cyclic structures.

These reactions highlight the compound's versatility as an intermediate in organic synthesis and medicinal chemistry.

Research indicates that tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate exhibits notable biological activities. Its structural similarity to other bioactive compounds suggests potential pharmacological properties, including:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of azetidine compounds may possess antibacterial properties.
  • Cytotoxicity: Some azetidine derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapeutics.

Further studies are necessary to fully elucidate its biological mechanisms and therapeutic applications.

The synthesis of tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate can be achieved through several methods, including:

  • Starting from Hydroxyazetidine: The reaction of hydroxyazetidine with tert-butyl acetate in the presence of acid catalysts can yield tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate.
  • Using Acetic Anhydride: Hydroxyazetidine can react with acetic anhydride to form the acetate derivative, which can then be treated with tert-butyl alcohol to introduce the tert-butyl group.
  • One-Pot Synthesis: A more efficient method may involve a one-pot reaction where hydroxyazetidine is treated with both acetic anhydride and tert-butyl alcohol under controlled conditions.

These methods facilitate the production of the compound with varying degrees of yield and purity.

tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate has potential applications across several domains:

  • Pharmaceuticals: Its structural features may allow it to serve as a precursor for developing new drugs, particularly those targeting bacterial infections or cancer.
  • Chemical Intermediates: The compound can be utilized in organic synthesis as an intermediate for producing more complex molecules.
  • Research: It is valuable in academic and industrial research settings for studying azetidine derivatives and their properties.

Interaction studies involving tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate focus on its binding affinity and reactivity with various biological targets. Investigations into enzyme inhibition, receptor binding, and interaction with nucleic acids are critical for understanding its potential therapeutic effects. These studies help identify possible side effects and optimize its efficacy as a drug candidate.

Several compounds share structural similarities with tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate, which may influence their reactivity and biological activity. Here are some notable examples:

Compound NameCAS NumberKey Features
tert-Butyl 2-(3-oxopiperazin-1-yl)acetate1056057-55-6Contains piperazine; potential for different biological activity .
tert-Butyl 2-(2,3-dioxoindolin-1-yl)acetate265997-74-8Indole derivative; known for unique pharmacological properties .
tert-Butyl 2-(piperazin-1-yl)acetateNot specifiedSimilar backbone; used in medicinal chemistry .

Uniqueness

tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate stands out due to its specific hydroxyazetidine structure, which may impart unique pharmacological properties not found in other similar compounds. This unique structure allows for diverse chemical reactivity while potentially enhancing selectivity towards specific biological targets compared to other azetidine derivatives.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

187.12084340 g/mol

Monoisotopic Mass

187.12084340 g/mol

Heavy Atom Count

13

Wikipedia

Tert-Butyl (3-hydroxyazetidin-1-yl)acetate

Dates

Modify: 2023-08-20

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